CID 11044690
Description
CID 11044690 (PubChem Compound Identifier 11044690) is a chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivities, and safety information.
Properties
Molecular Formula |
C13H12Cl2Si2 |
|---|---|
Molecular Weight |
295.31 g/mol |
InChI |
InChI=1S/C13H12Cl2Si2/c14-16(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
FCCNUNKHQCLVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C[Si](C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 11044690 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may include steps such as hot plate digestion, microwave digestion, and acid digestion, depending on the specific requirements of the compound .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions and the use of specialized equipment to control reaction conditions. The exact details of the industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: CID 11044690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
CID 11044690 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 11044690 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural features, spectroscopic data, and functional properties, modeled after methodologies in the provided evidence (e.g., NMR, HRESIMS, and HMBC correlations). Below is a synthesized analysis based on analogous compounds and general principles.
Table 1: Structural and Spectroscopic Comparison
Key Findings
Structural Differentiation: this compound is hypothesized to share a backbone with chaetogobosin derivatives (e.g., Compound 3 and 5) but differs in substituents. For example, Compound 4 (an epoxidation product of Compound 3) shows a 5R,6S configuration , which could mirror this compound’s stereochemistry if epoxide groups are present. Briaviolide F (6) differs in esterification (e.g., hexanoyl at C-12) and hydroxylation patterns compared to this compound, highlighting the role of acyl groups in modulating bioactivity .
Spectroscopic Signatures :
- NMR chemical shifts (e.g., δC 63.0–65.1 for epoxide carbons) and HRESIMS data are critical for distinguishing isomers. For instance, Compound 5’s nitro group (δC 200.3) contrasts with this compound’s assumed epoxide signals .
Biological Implications :
- While this compound’s activity is undocumented, analogs like chaetogobosin G (Compound 15) exhibit cytotoxicity, suggesting this compound may share mechanisms if structural similarities exist .
Methodological Considerations
- Spectral Challenges: As noted in , isomers (e.g., linolenic acid vs. eleostearic acid) cannot be resolved by mass spectrometry alone, necessitating NMR or X-ray crystallography for unambiguous identification .
- Database Limitations : and emphasize that many compounds lack spectral matches in public databases (e.g., HMDB), complicating comparisons without experimental validation .
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